N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that has garnered attention in the field of pharmaceutical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the pyrazole ring: This can be achieved through the reaction of cyclopentyl and cyclopropyl derivatives with hydrazine.
Attachment of the imidazole ring: This step involves the reaction of the pyrazole intermediate with an imidazole derivative under suitable conditions.
Introduction of the sulfonamide group: The final step involves the sulfonation of the imidazole-pyrazole intermediate using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide
Uniqueness
What sets N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-20-10-16(17-11-20)24(22,23)18-9-13-8-15(12-6-7-12)21(19-13)14-4-2-3-5-14/h8,10-12,14,18H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMZKRVHAGMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.